molecular formula C13H28 B3327070 2-Methyl-5-propylnonane CAS No. 31081-17-1

2-Methyl-5-propylnonane

Cat. No. B3327070
CAS RN: 31081-17-1
M. Wt: 184.36 g/mol
InChI Key: CABCROIGBFQLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-propylnonane is a hydrocarbon compound that belongs to the family of alkanes. It has a molecular formula of C13H28 . The average mass is 184.361 Da and the monoisotopic mass is 184.219101 Da .


Synthesis Analysis

The synthesis of 2-Methyl-5-propylnonane and similar compounds has been discussed in a paper . The paper discloses the synthesis of various alkanes following the general alcohol-olefin-paraffin route using Pd-C as a catalyst in the final reduction step . The synthesis was designed through a disconnection approach .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-propylnonane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 52 bonds . There are 16 non-H bonds and 11 rotatable bonds .


Physical And Chemical Properties Analysis

2-Methyl-5-propylnonane has a molecular formula of C13H28 . The average mass is 184.361 Da and the monoisotopic mass is 184.219101 Da .

Scientific Research Applications

Metabolic Pathways and Neurotoxicity

  • Metabolic Characterization and Neurotoxic Effects : Research involving compounds similar to 2-Methyl-5-propylnonane, such as Methyl n-butyl ketone and Methyl iso-butyl ketone, indicates these substances undergo metabolic transformations leading to the formation of various metabolites. These metabolites may have neurotoxic properties, as demonstrated in studies on guinea pigs and other mammalian species. The metabolism involves both reduction and oxidation processes, producing compounds like 2-hexanol, 5-hydroxy-2-hexanone, and 2,5-hexanedione, which may contribute to neurotoxicity (Divincenzo, Kaplan, & Dedinas, 1976).

Drug Metabolism and Enzyme Activity

  • Synthesis of Coenzyme M Analogues : In research on Methanobacterium thermoautotrophicum, various coenzyme M analogues were synthesized, including compounds structurally related to 2-Methyl-5-propylnonane. These studies provide insight into the enzyme systems involved in the metabolism of these compounds and their potential applications in biochemistry and drug metabolism (Gunsalus, Romesser, & Wolfe, 1978).

Comparative Neurotoxicity Studies

  • Comparative Analysis of Neurotoxicity : Research comparing the neurotoxic effects of various ketones and their metabolites, including those structurally related to 2-Methyl-5-propylnonane, reveals insights into their relative neurotoxic potency. These studies help in understanding the metabolic pathways leading to neurotoxicity and the potential risks associated with exposure to these compounds (Krasavage, O’Donoghue, Divincenzo, & Terhaar, 1980).

Combustion and Fuel Research

  • High-Temperature Study of 2-Pentanone Oxidation : Investigations into the combustion kinetics of small methyl ketones, which are structurally similar to 2-Methyl-5-propylnonane, have been conducted. These studies are significant for understanding the potential use of ketones as fuels or fuel additives, particularly considering their high energy density and low emissions characteristics (Pieper et al., 2019).

Percutaneous Absorption Enhancers

  • Pentane-1,5-diol as Absorption Enhancer : Research into the use of diols as percutaneous absorption enhancers in dermatological applications has shown that compounds like Pentane-1,5-diol, which shares chemical similarity with 2-Methyl-5-propylnonane, can effectively enhance the absorption of active substances through the skin. These findings are pivotal for pharmaceutical and cosmetic applications (Faergemann, Wahlstrand, Hedner, Johnsson, Neubert, Nyström, & Maibach, 2005).

properties

IUPAC Name

2-methyl-5-propylnonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-7-9-13(8-6-2)11-10-12(3)4/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCROIGBFQLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-propylnonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-propylnonane
Reactant of Route 2
2-Methyl-5-propylnonane
Reactant of Route 3
2-Methyl-5-propylnonane
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-propylnonane
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-propylnonane
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-propylnonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.